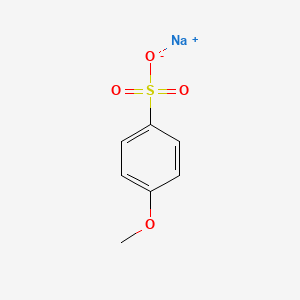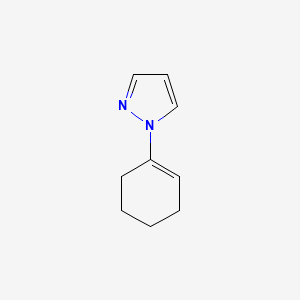
1-(Cyclohex-1-en-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-1H-pyrazole typically involves the reaction of cyclohexenone with hydrazine or its derivatives. The process can be carried out under various conditions, including:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 60°C to 100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexane-substituted pyrazoles.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- Structural Differences: The presence of the pyrazole ring distinguishes it from other cyclohexenyl-substituted compounds.
- Reactivity: The pyrazole ring imparts unique reactivity patterns, making it suitable for specific applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)pyrazole |
InChI |
InChI=1S/C9H12N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h4-5,7-8H,1-3,6H2 |
InChI Key |
FSISVZSVWJAWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


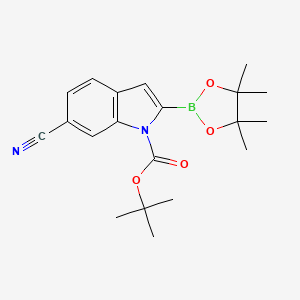
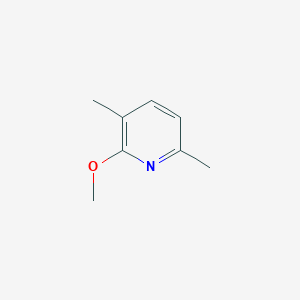
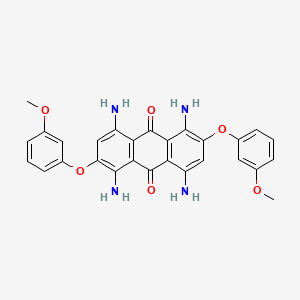
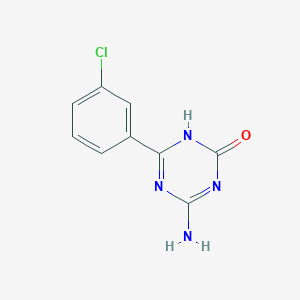
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
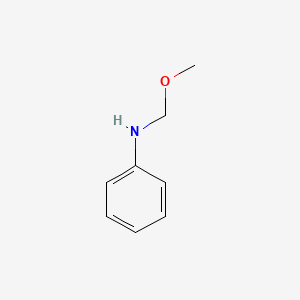
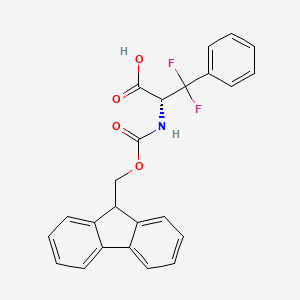
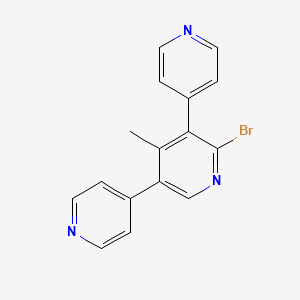
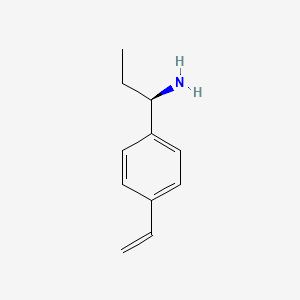
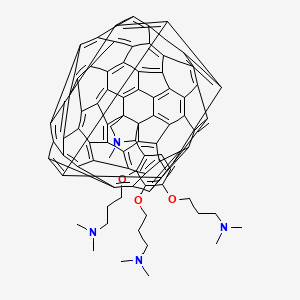
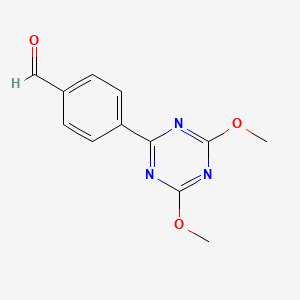

![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
